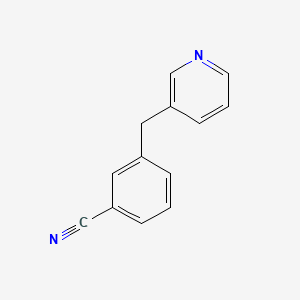
5-Chloro-1,3-difluoro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-difluoro-2-iodobenzene is a chemical compound with the molecular formula C6H2ClF2I . It has a molecular weight of 274.44 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for 5-Chloro-1,3-difluoro-2-iodobenzene is 1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H . This indicates that the molecule consists of a benzene ring with chlorine, iodine, and two fluorine atoms attached at positions 5, 2, and 1,3 respectively.Physical And Chemical Properties Analysis
5-Chloro-1,3-difluoro-2-iodobenzene is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Halogenation and Functionalization Strategies
A study by Heiss, Marzi, and Schlosser (2003) explored the reactivity of halobenzenes towards strong bases, leading to the discovery of efficient routes for the synthesis of dihalobenzoic acids and their derivatives. This work indicates the potential of halobenzenes, including compounds similar to 5-Chloro-1,3-difluoro-2-iodobenzene, in synthesizing valuable organic intermediates through strategic halogenation and functionalization steps (Heiss, Marzi, & Schlosser, 2003).
Electrophilic Aromatic Substitution
Research by Sipyagin et al. (2004) demonstrated the introduction of electron-withdrawing fluorine-containing substituents into aromatic rings, enhancing the activation of halogen substituents towards nucleophilic attack. This study showcases the utility of halogenated benzene derivatives in creating fluorine-containing aromatic compounds through electrophilic aromatic substitution reactions (Sipyagin et al., 2004).
Electrochemical Reduction Studies
Prasad and Sangaranarayanan (2004) investigated the electrochemical reductive cleavage of carbon–iodine bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene, shedding light on the mechanisms of halogen bond reduction in halobenzenes. This research is crucial for understanding the electrochemical behaviors of halogenated aromatic compounds and their potential applications in organic synthesis (Prasad & Sangaranarayanan, 2004).
Advanced Organic Synthesis Techniques
Diemer, Leroux, and Colobert (2011) reported on the synthesis of 1,2-dibromobenzenes, highlighting methods based on regioselective bromination and halogen/metal permutations. Such studies provide insights into the synthesis of complex halogenated benzene derivatives, including 5-Chloro-1,3-difluoro-2-iodobenzene, for use in organic transformations (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1,3-difluoro-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYERFJZCTBDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

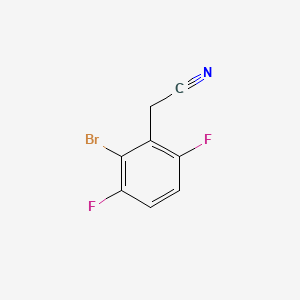
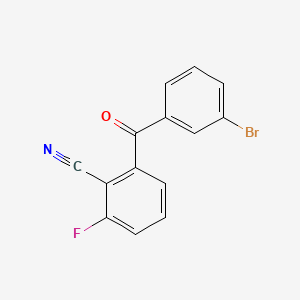

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)
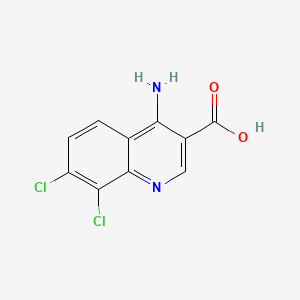
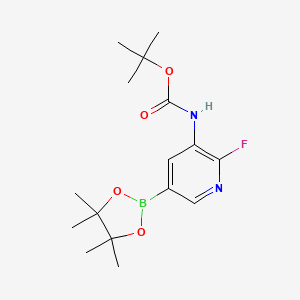
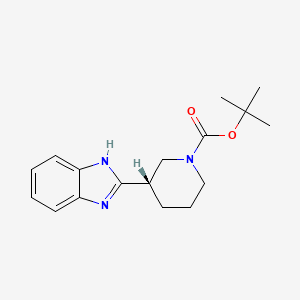


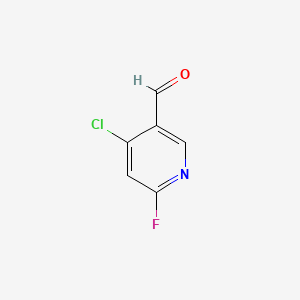
![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

